3-(dimethylamino)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)propyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid, which is known for its strong acidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(dimethylamino)propyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 3-dimethylaminopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 3-dimethylaminopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(dimethylamino)propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid 3-dimethylaminopropyl ester involves its interaction with molecular targets through its ester functional group. The ester can undergo hydrolysis to release methanesulfonic acid and 3-dimethylaminopropanol, which can then interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a catalyst.
Comparison with Similar Compounds
3-(dimethylamino)propyl methanesulfonate can be compared with other sulfonate esters, such as:
Ethyl methanesulfonate: Known for its use in mutagenesis studies.
Methyl methanesulfonate: Commonly used as an alkylating agent in chemical research.
Isopropyl methanesulfonate: Utilized in organic synthesis for its reactivity.
Properties
Molecular Formula |
C6H15NO3S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-(dimethylamino)propyl methanesulfonate |
InChI |
InChI=1S/C6H15NO3S/c1-7(2)5-4-6-10-11(3,8)9/h4-6H2,1-3H3 |
InChI Key |
DMUAMSFZSOIBAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.